

6-Chloro-2-phenylquinolin-4-ol CAS number and molecular weight

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Compound of Interest

Compound Name: 6-Chloro-2-phenylquinolin-4-ol

Cat. No.: B053341

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In-Depth Technical Guide: 6-Chloro-2-phenylquinolin-4-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **6-Chloro-2-phenylquinolin-4-ol**, a synthetic heterocyclic compound of interest in medicinal chemistry and drug discovery. This document details its chemical properties, synthesis methodologies, and key biological activities, offering in-depth experimental protocols and pathway visualizations to support further research and development.

Compound Identification and Properties

6-Chloro-2-phenylquinolin-4-ol is a quinoline derivative characterized by a chlorine substituent at the 6-position and a phenyl group at the 2-position of the quinoline core. The 4-hydroxy group imparts tautomerism, allowing it to exist in the quinolin-4-one form.

Table 1: Physicochemical Properties of **6-Chloro-2-phenylquinolin-4-ol**

Property	Value
CAS Number	17282-72-3
Molecular Formula	C ₁₅ H ₁₀ ClNO
Molecular Weight	255.70 g/mol
IUPAC Name	6-chloro-2-phenylquinolin-4-ol
Synonyms	6-Chloro-2-phenyl-4-quinolone, 6-Chloro-4-hydroxy-2-phenylquinoline

Synthesis Methodologies

The synthesis of **6-Chloro-2-phenylquinolin-4-ol** can be achieved through several established synthetic routes for quinoline and quinolin-4-one cores. The choice of method often depends on the availability of starting materials and desired substitution patterns.

Gould-Jacobs Reaction

A versatile method for the synthesis of 4-hydroxyquinolines is the Gould-Jacobs reaction.[\[1\]](#) This approach involves the condensation of an appropriately substituted aniline with an alkoxymethylenemalonate ester, followed by thermal cyclization.

Experimental Protocol: Gould-Jacobs Synthesis of **6-Chloro-2-phenylquinolin-4-ol** (Proposed)

- Condensation: A mixture of 4-chloroaniline (1 eq.) and diethyl (ethoxymethylidene)malonate (1.1 eq.) is heated at 100-120°C for 1-2 hours. The reaction is monitored by Thin Layer Chromatography (TLC) for the disappearance of the starting materials.
- Cyclization: The resulting diethyl 2-(((4-chlorophenyl)amino)methylene)malonate is added to a high-boiling point solvent such as diphenyl ether or Dowtherm A. The mixture is heated to approximately 250°C for 30-60 minutes to induce cyclization.
- Hydrolysis and Decarboxylation: The cyclized product, ethyl 6-chloro-4-hydroxyquinoline-3-carboxylate, is then subjected to hydrolysis using an aqueous solution of sodium hydroxide,

followed by acidification to yield the carboxylic acid. Subsequent heating of the carboxylic acid intermediate induces decarboxylation to afford **6-Chloro-2-phenylquinolin-4-ol**.

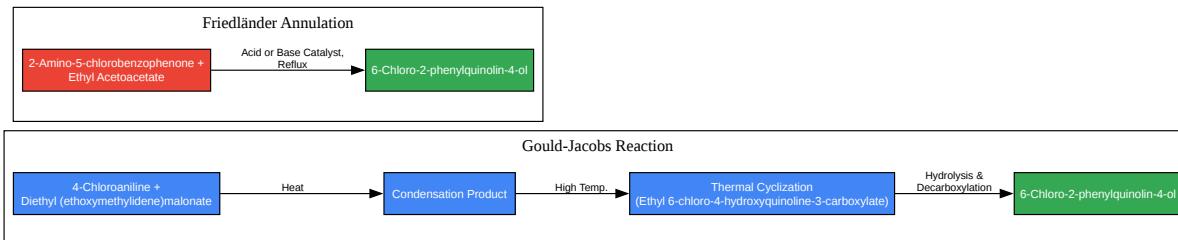
- Purification: The crude product is purified by recrystallization from a suitable solvent system, such as ethanol or acetic acid.

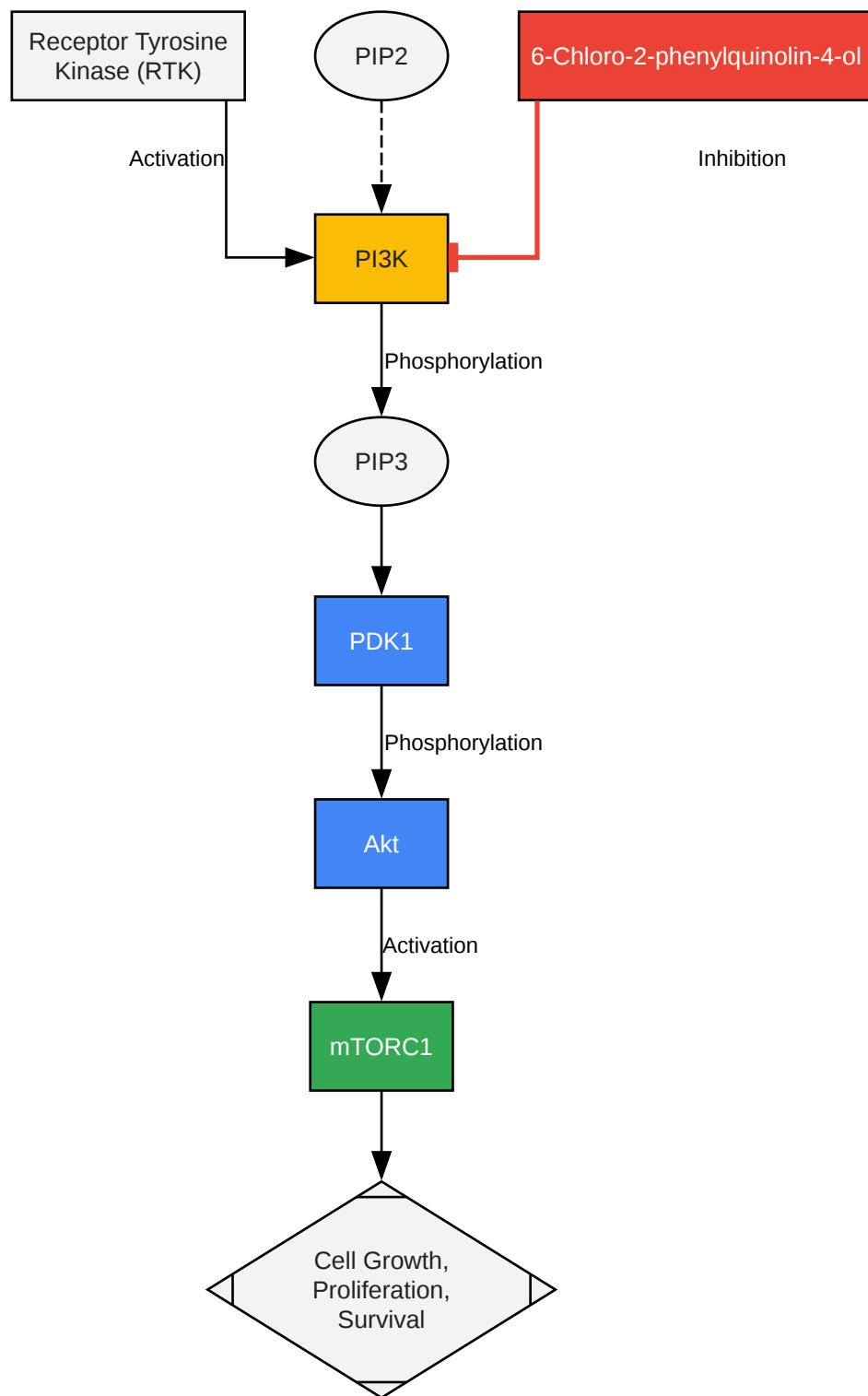
Friedländer Annulation

The Friedländer synthesis provides a direct route to quinolines by the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α -methylene group.

Experimental Protocol: Friedländer Synthesis of **6-Chloro-2-phenylquinolin-4-ol** (Proposed)

- Reaction Setup: A mixture of 2-amino-5-chlorobenzophenone (1 eq.) and ethyl acetoacetate (1.1 eq.) is prepared in a suitable solvent like ethanol or glacial acetic acid.
- Catalysis: A catalytic amount of a strong acid (e.g., sulfuric acid) or base (e.g., sodium hydroxide) is added to the mixture.
- Reaction Conditions: The reaction mixture is heated under reflux for several hours until the reaction is complete, as monitored by TLC.
- Work-up and Purification: Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration. The crude product is then washed with a suitable solvent and purified by recrystallization.



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References

- 1. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
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